

2,3,4,6-Tetra-O-benzyl-D-galactopyranose CAS number and structure

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Compound of Interest		
Compound Name:	2,3,4,6-Tetra-O-benzyl-D- galactopyranose	
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An In-depth Technical Guide to **2,3,4,6-Tetra-O-benzyl-D-galactopyranose** for Researchers and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-benzyl-D-galactopyranose is a pivotal protected carbohydrate derivative extensively utilized in the realms of organic synthesis, medicinal chemistry, and glycobiology. Its structure, featuring stable benzyl ether protecting groups at the 2, 3, 4, and 6 positions of the D-galactose core, renders it an exceptionally versatile building block. These benzyl groups offer robust protection under a wide array of reaction conditions, yet can be readily removed via catalytic hydrogenation. This allows for precise, regioselective manipulation and makes the molecule an ideal glycosyl donor or acceptor in the synthesis of complex oligosaccharides, glycoconjugates, and other carbohydrate-based structures.[1]

This guide provides a comprehensive overview of **2,3,4,6-Tetra-O-benzyl-D-galactopyranose**, including its chemical structure, physicochemical properties, key applications in research and drug development, and detailed experimental protocols.

Chemical Structure and Identification

The structure of **2,3,4,6-Tetra-O-benzyl-D-galactopyranose** consists of a D-galactopyranose ring with the hydroxyl groups at positions 2, 3, 4, and 6 protected as benzyl ethers. The anomeric hydroxyl group at position 1 remains free, allowing it to act as a glycosyl donor.



Molecular Structure:

- IUPAC Name: (3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2ol[2]
- SMILES: C1=CC=C(C=C1)COC[C@@H]2--INVALID-LINK- O)OCC3=CC=CC=C3)OCC4=CC=CC=C4">C@@HOCC5=CC=CC=C5[2][3]
- InChi Key: OGOMAWHSXRDAKZ-BJPULKCASA-N[2][3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **2,3,4,6-Tetra-O-benzyl-D-galactopyranose** is presented below. This data is essential for its identification, handling, and use in experimental settings.

Property	Value	References
CAS Number	6386-24-9 (Primary)	[3][4][5][6]
53081-25-7 (Also cited)	[1]	
Molecular Formula	С34Н36О6	[2][3][4]
Molecular Weight	540.65 g/mol	[3][4]
Appearance	White to off-white solid or powder	
Melting Point	64-69 °C	[3][6]
Optical Activity	[α]22/D +11.0° (c = 1% in chloroform)	[3]
Storage Temperature	-20°C to <-15°C	[3][4]

Spectroscopic Data: While a complete, freely available spectrum is not readily published, characteristic NMR data for derivatives are available. For instance, the ¹³C NMR spectrum of a C-allyl-thiazolyl derivative shows characteristic signals for the pyranose ring carbons between



71 and 83 ppm, and the anomeric carbon at a distinct chemical shift, demonstrating the utility of NMR in characterizing products from this precursor.[7]

Applications in Research and Drug Development

The unique structural features of **2,3,4,6-Tetra-O-benzyl-D-galactopyranose** make it a valuable tool for chemists and pharmacologists.

- Carbohydrate Chemistry: It is a fundamental building block for the synthesis of complex carbohydrates, glycosides, and oligosaccharides.[8] Its protected hydroxyl groups allow for controlled glycosylation reactions, enabling the construction of specific glycosidic linkages.[8]
- Pharmaceutical Development: This compound is a key intermediate in the creation of novel therapeutics, drug delivery systems, and glycoconjugates.[8][9][10] By incorporating this galactose derivative, researchers can enhance the bioavailability and efficacy of drugs.[9][10]
- Glycobiology Research: In glycobiology, it is invaluable for synthesizing probes to study carbohydrate-protein interactions, which are crucial for understanding cellular communication and disease mechanisms.[8]
- Biotechnology: It is essential for the production of glycoproteins, aiding in the development of vaccines and therapeutic proteins.[9]

Experimental Protocols

The following are examples of detailed experimental methodologies where **2,3,4,6-Tetra-O-benzyl-D-galactopyranose** or its immediate derivatives are used.

Protocol 1: Synthesis of a C-Glycoside Derivative

This protocol details the synthesis of (1R)-2,3,4,6-Tetra-O-benzyl-1-C-allyl-1-deoxy-1-C-(2-thiazolyl)-d-galactopyranose, a C-glycoside, which is more stable to hydrolysis than O-glycosides.[7]

Materials:

• **2,3,4,6-Tetra-O-benzyl-D-galactopyranose** derivative (thiazolylketol acetate)



- Activated 4 Å powdered molecular sieves
- Anhydrous Dichloromethane (CH₂Cl₂)
- Allyltrimethylsilane
- Trimethylsilyl triflate (TMSOTf)
- Triethylamine
- Celite

Procedure:

- A mixture of the starting galactopyranose derivative (0.75 mmol), activated 4 Å molecular sieves (0.50 g), and anhydrous CH₂Cl₂ (7.5 mL) is stirred at room temperature under a nitrogen atmosphere for 10 minutes.[7]
- Allyltrimethylsilane (7.50 mmol) and trimethylsilyl triflate (0.75 mmol) are added to the mixture.[7]
- The reaction mixture is stirred at room temperature for 5 hours.
- The reaction is quenched by adding triethylamine (0.30 mL).[7]
- The mixture is diluted with CH2Cl2 (50 mL) and filtered through a pad of Celite.[7]
- The filtrate is concentrated, and the residue is purified by column chromatography on silica gel (cyclohexane-AcOEt, 8:1) to yield the final C-glycoside product.[7]

Protocol 2: Synthesis of a Disaccharide Analog

This protocol describes the Bi(OTf)₃-catalyzed coupling reaction to form a non-reducing disaccharide, a trehalose analog.[11]

Materials:

2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose (a derivative of the title compound)



- 2,3,4,6-tetra-O-benzyl-D-glucopyranose (glycosyl acceptor)
- Bismuth(III) triflate (Bi(OTf)₃)
- Calcium Sulfate (CaSO₄)
- Dichloromethane (CH₂Cl₂)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Saturated Sodium Chloride (NaCl) solution
- Sodium Sulfate (Na₂SO₄)

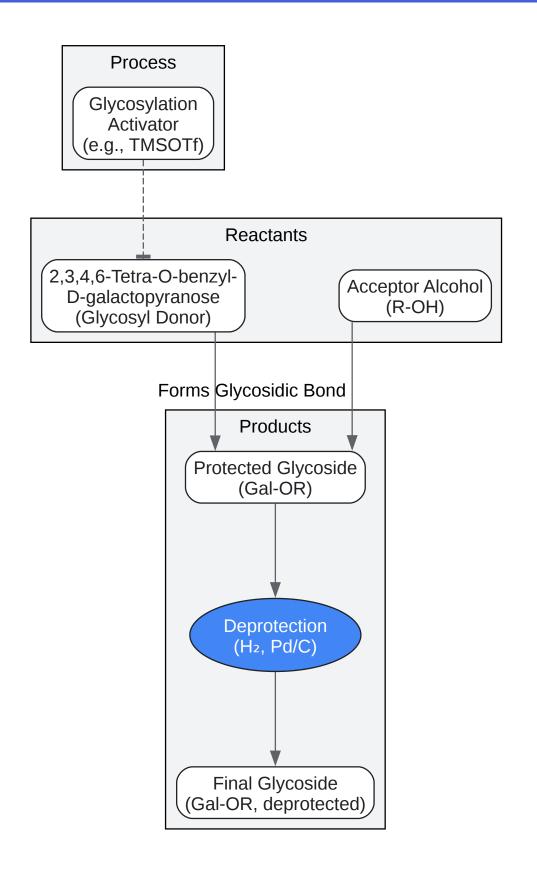
Procedure:

- To a suspension of Bi(OTf)₃ (0.007 mmol), the glycosyl donor (0.09 mmol), and CaSO₄ (approx. 100 mg) in CH₂Cl₂ (3.5 mL), the glycosyl acceptor (0.13 mmol) is added at 0 °C under an Argon atmosphere.[11]
- The resulting mixture is stirred for 15 hours at 0 °C.[11]
- The reaction is quenched by the addition of a saturated NaHCO₃ solution (5 mL).[11]
- The mixture is extracted with CH₂Cl₂, and the organic layer is washed with water and a saturated NaCl solution.[11]
- The organic layer is dried over Na₂SO₄, and the solvent is evaporated under reduced pressure.[11]
- The crude product is purified by preparative silica gel TLC (ethyl acetate/hexane = 1/3) to give the desired disaccharide.[11]

Visualizing Synthetic Utility

As **2,3,4,6-Tetra-O-benzyl-D-galactopyranose** is a synthetic intermediate, its primary role is not in a biological signaling pathway but in a synthetic one. The following diagram illustrates its general use as a glycosyl donor in a glycosylation reaction.



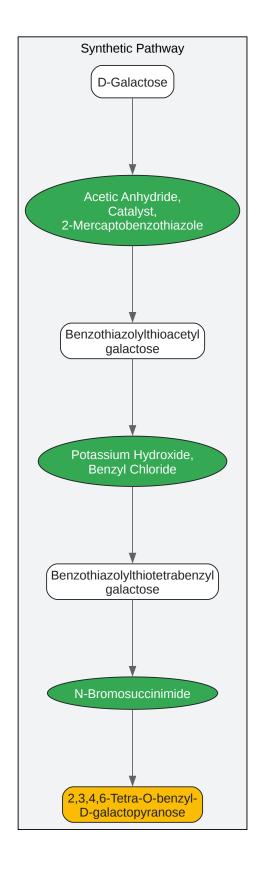


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Caption: Synthetic workflow of **2,3,4,6-Tetra-O-benzyl-D-galactopyranose** in glycosylation.



The following diagram illustrates the key steps in a patented synthesis method for 2,3,4,6-tetra-O-benzyl-D-galactose.





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